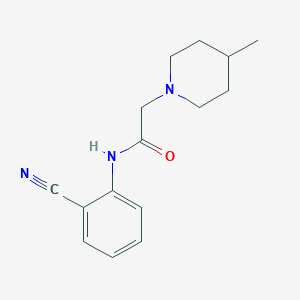

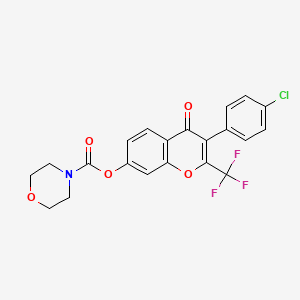

![molecular formula C23H18N4O B3010554 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine CAS No. 339279-54-8](/img/structure/B3010554.png)

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine, also known as MDP, is a chemical compound that has gained attention in scientific research due to its potential as a photosensitizer in photodynamic therapy.

Aplicaciones Científicas De Investigación

Synthesis and Properties

The compound 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine has been explored in various synthetic pathways and chemical transformations. One study discussed the synthesis of related 5-aminopyrimidines and their subsequent transformations, which included acetylation, diazotization, and conversion to different chemical structures like diazonium salts and 2-dimethylamino-5-hydroxy-4,6-diphenylpyrimidine (Dubovenko & Mamaev, 1980).

Application in Liquid Crystals

A 2020 study synthesized a new group of liquid crystals based on 2-hydroxypyridine ester, including compounds like 5-[2-(4-substitutedphenyl)diazenyl]pyridin-2-yl 4'-alkoxybenzoate. These compounds exhibited different mesophase behaviors, dependent on variables such as the length of the alkoxy chain and the polarity of the terminal substituent (Hagar, Ahmed, & Saad, 2020).

Antiviral Activity

In the context of antiviral research, a 2003 study investigated 2,4-diamino-6-hydroxypyrimidines substituted at the 5 position, which were synthesized and evaluated for their inhibitory activity against various viruses. These compounds displayed significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Inhibitors in HIV and Kinesin Eg5

A study conducted in 2014 synthesized derivatives of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one, which were evaluated for their antiviral activity against HIV. Some of these derivatives exhibited moderate kinesin Eg5 inhibition, pointing to their potential application in targeting specific biological pathways (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

Antibacterial and Radical Scavenging Properties

In 2016, a study synthesized 4-((4-R-phenyldiazenyl-2-(pyridin-2-ylimino)methyl) phenols, which exhibited significant antibacterial activity against various bacteria and demonstrated radical scavenging properties. The nature and position of substituents were crucial in determining their biological activities (Azarbani, Kakanejadifard, Nadri, & Kakanejadifard, 2016).

Structural Studies

A 2007 study focused on the structural analysis of N′-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide, which is relevant for understanding the molecular configuration and potential applications in various fields (Rezinskikh et al., 2007).

Novel Fused Chromone-Pyrimidine Hybrids

In 2017, researchers described the synthesis of novel fused chromone-pyrimidine hybrids, which showcased the versatility and potential applications of these compounds in various areas of chemistry and biology (Sambaiah et al., 2017).

Propiedades

IUPAC Name |

(2,4-diphenylpyrimidin-5-yl)-(4-methoxyphenyl)diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O/c1-28-20-14-12-19(13-15-20)26-27-21-16-24-23(18-10-6-3-7-11-18)25-22(21)17-8-4-2-5-9-17/h2-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPLDIPHKFXHJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

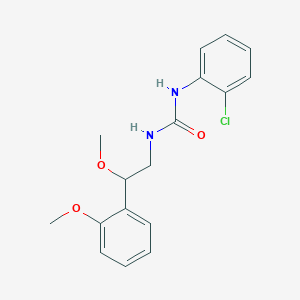

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)

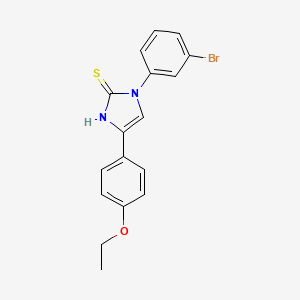

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

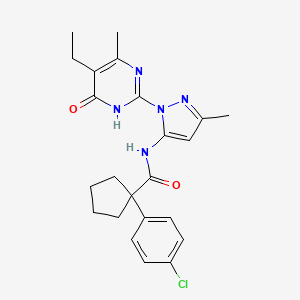

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)

![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)